molecular formula C26H21BrN4O3S B2561802 N-(3-bromophenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide CAS No. 892379-04-3

N-(3-bromophenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide

Cat. No.: B2561802
CAS No.: 892379-04-3
M. Wt: 549.44
InChI Key: DNWSZUZXLPOKKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex tricyclic heterocyclic molecule featuring a bromophenyl substituent, a hydroxymethyl group, and a sulfanylacetamide linkage. The 3-bromophenyl group enhances lipophilicity and may contribute to halogen-bonding interactions in biological targets .

Properties

IUPAC Name

N-(3-bromophenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21BrN4O3S/c1-15-23-20(17(13-32)12-28-15)11-21-25(34-23)30-24(16-6-3-2-4-7-16)31-26(21)35-14-22(33)29-19-9-5-8-18(27)10-19/h2-10,12,32H,11,13-14H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWSZUZXLPOKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC(=CC=C5)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-bromophenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities. This article reviews the current understanding of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a unique triazatricyclo structure alongside a bromophenyl group and a sulfanyl acetamide moiety. This complex structure may contribute to its biological activity through various mechanisms of action.

1. Enzyme Inhibition

Recent studies have focused on the enzyme inhibition properties of bromophenol derivatives, which are structurally similar to the compound . For instance, synthesized bromophenol compounds have shown significant inhibitory effects on various enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CA I and CA II). These compounds exhibited IC50 values ranging from 1.63 nM to 25.67 nM against these enzymes, indicating their potential utility in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s disease .

Enzyme IC50 Values (nM)
AChE6.54 - 24.86
CA I2.53 - 25.67
CA II1.63 - 15.05

2. Anticancer Activity

The compound's structural analogs have demonstrated anticancer properties in various studies. For example, certain bromophenol derivatives isolated from marine algae have shown cytotoxic effects against cancer cell lines . The presence of the triazatricyclo structure may enhance its interaction with biological targets involved in cancer progression.

3. Antimicrobial Properties

Compounds related to this compound have exhibited antimicrobial activities against various pathogens . This suggests potential applications in developing new antimicrobial agents.

Case Studies

Several case studies have highlighted the biological activities associated with similar compounds:

  • Case Study 1 : A study on bromophenol derivatives indicated significant inhibition of AChE activity, which is crucial for managing symptoms in Alzheimer's patients.
  • Case Study 2 : Research on marine-derived bromophenols revealed their efficacy against multiple cancer cell lines, suggesting that modifications to the triazatricyclo structure could enhance therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The closest structural analog documented in the evidence is 2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide (hereafter referred to as Compound A ) . Key differences include:

  • Aromatic substituents : The target compound has a 3-bromophenyl group, while Compound A features a 4-methoxyphenyl and 2-methylphenyl group.
  • Electron effects: Bromine (electron-withdrawing) vs.
  • Steric bulk : The 2-methylphenyl group in Compound A introduces steric hindrance absent in the target compound.

Physicochemical Properties

Property Target Compound Compound A
Molecular Weight (g/mol) ~600 (estimated) ~580 (reported)
LogP (predicted) ~3.5 (highly lipophilic) ~2.8 (moderate lipophilicity)
Hydrogen Bond Donors 2 (hydroxymethyl, acetamide) 2 (hydroxymethyl, acetamide)
Halogen Content 1 Br atom None

Compound A’s methoxy group improves solubility but reduces halogen-mediated interactions .

Hypothesized Bioactivity

  • Target compound : The bromophenyl group may promote halogen bonding with biomolecular targets (e.g., kinases or GPCRs), a feature absent in Compound A. Bromine’s electronegativity could enhance binding specificity .
  • Compound A: The methoxy group may engage in hydrogen bonding or π-stacking, while the methylphenyl group could stabilize hydrophobic pockets. Such features are common in antimicrobial or anticancer agents derived from marine actinomycetes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.